Isosaccharino-1,4-lactone

Description

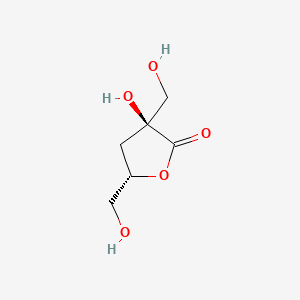

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)[C@]1(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224708 | |

| Record name | Isosaccharino-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-94-3, 7397-89-9 | |

| Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosaccharino-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosaccharino-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Cellulose undergoes a "peeling reaction" in alkaline media, where β-1,4-glycosidic bonds are cleaved to generate glucose units. These units isomerize and degrade via retro-aldol reactions, forming ISA as the dominant product. Under acidic conditions or elevated temperatures, ISA undergoes lactonization to produce this compound.

Key Steps:

Industrial-Scale Production

Large reactors optimize yield by controlling:

Table 1: Alkaline Degradation Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | ISA Yield (g/L) | Lactone Purity (%) | Source |

|---|---|---|---|---|---|

| NaOH | 90 | 24 | 12.7 | 85–90 | |

| Ca(OH)₂ | 90 | 96 | 5.1 | 70–75 | |

| NaOH | 50 | 48 | 8.2 | 80–85 |

Lactonization of Isosaccharinic Acid (ISA)

This compound is also synthesized by acid-catalyzed cyclization of ISA, a method preferred for laboratory-scale purity control.

Procedure

Table 2: Lactonization Parameters

| Acid | Temperature (°C) | Time (h) | Lactone Yield (%) |

|---|---|---|---|

| HCl | 60 | 6 | 92 |

| H₂SO₄ | 80 | 4 | 88 |

| Acetic | 70 | 8 | 75 |

Challenges

-

Byproducts : Over-acidification leads to ISA decomposition into metasaccharinic acid.

-

Scaling : Neutralization of residual acid requires careful pH adjustment to prevent lactone hydrolysis.

Synthesis from Lactose via Calcium Hydroxide Treatment

An alternative route uses lactose as a precursor, leveraging its structural similarity to cellulose.

Methodology

Advantages:

-

High stereoselectivity for α-anomers.

-

Scalable for pharmaceutical applications (e.g., chiral synthons).

Radiochemical Synthesis

Irradiation of cellulose under hyperalkaline conditions (pH 12.7) enhances lactone yield by accelerating cellulose hydrolysis.

Process

Applications:

-

Nuclear waste treatment: Degrades cellulose into non-complexing lactones.

-

Biodegradable foams: Enhanced lactone purity improves material stability.

Industrial and Environmental Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions: Isosaccharino-1,4-lactone undergoes various chemical reactions, including:

Hydrolysis: The lactone ring can be hydrolyzed back to isosaccharinic acid under acidic or basic conditions.

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed:

Hydrolysis: Isosaccharinic acid.

Oxidation: Various oxidized derivatives, depending on the specific conditions.

Reduction: Reduced forms of this compound.

Scientific Research Applications

Synthetic Chemistry

1.1. Chiral Pool Synthesis

One of the prominent applications of ISL is its use in chiral pool synthesis. A notable example is the synthesis of (–)-frontalin, a pheromone used by certain beetles. The synthesis was achieved in a ten-step process with an overall yield of 17% using α-D-isosaccharino-1,4-lactone as a starting material . This demonstrates ISL's utility in producing complex organic molecules through efficient synthetic routes.

1.2. Platform Chemical

ISL and its derivatives are considered valuable platform chemicals. They can be utilized in the synthesis of various bioactive compounds and pharmaceuticals. For instance, α-glucoisosaccharinic acid (α-GISA), which can be converted to ISL, has been incorporated into the synthesis of anthracycline analogues and nucleoside analogues with antiviral properties . Such applications highlight the versatility of ISL as a precursor for biologically active compounds.

Environmental Applications

2.1. Biodegradable Foams

Research has shown that ISL can be incorporated into biodegradable materials, such as foams designed for environmental remediation. These foams can be used for decontaminating environments affected by heavy metals and actinides . The ability to create biodegradable materials from ISL not only addresses waste management issues but also offers sustainable solutions for environmental cleanup.

2.2. Metal Ion Complexation

ISL has been studied for its ability to form complexes with metal ions, particularly tetravalent actinides. This property is vital for developing methods to extract or immobilize harmful metals from contaminated sites . The interaction between ISL and metal ions can enhance the efficiency of remediation processes, making it a significant compound in environmental chemistry.

Biomedical Research

3.1. Physiological Presence

ISL is naturally present in human serum at concentrations around 1.7 mg/L . Understanding its physiological roles can lead to insights into its potential health benefits or impacts on human biology.

3.2. Antiviral and Antitumor Activity

The derivatives of ISL have been explored for their biological activities, including antiviral and antitumor effects. The incorporation of α-GISA into synthetic pathways has led to compounds with promising biological activities, indicating that ISL derivatives could be further developed as therapeutic agents .

Tables and Case Studies

Mechanism of Action

The mechanism by which isosaccharino-1,4-lactone exerts its effects involves its ability to form complexes with metal ions. This property is particularly relevant in the context of nuclear waste management, where it can affect the solubility and mobility of radioactive elements. The molecular targets and pathways involved include the interaction with metal ions and the subsequent impact on their chemical behavior .

Comparison with Similar Compounds

Structural Comparison with Similar 1,4-Lactones

Table 1: Structural and Physical Properties of Selected 1,4-Lactones

Key Observations :

- Stereochemistry: this compound’s bioactivity and hydration state depend on its stereospecific hydroxyl group arrangement, contrasting with D-glucono-1,4-lactone’s linear gluconic acid backbone .

- Ring Size: Unlike five-membered D-xylono-1,4-lactone, this compound’s six-membered ring enhances stability in alkaline conditions .

Reactivity Differences :

- This compound’s hydrated form (isosaccharinate) dominates in aqueous environments, reducing its lactone ring reactivity compared to D-glucono-1,4-lactone, which rapidly hydrolyzes .

- Methyl-substituted lactones (e.g., 2-C-Methyl-D-ribono-1,4-lactone) exhibit enhanced stereochemical control in organic synthesis due to steric effects .

Table 2: Bioactivity Comparison

Mechanistic Insights :

- Substitutions at C3 (e.g., methoxy or hydroxy groups) reduce anti-lipid peroxidation efficacy in both this compound isomers and related compounds like idaric acid derivatives .

- L-Galactono-1,4-lactone’s C3 configuration is critical for enzyme recognition in vitamin C pathways, a feature absent in this compound .

Biological Activity

Isosaccharino-1,4-lactone (ISL), specifically α-D-isosaccharino-1,4-lactone, is a cyclic ester derived from isosaccharinic acid. This compound has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of ISL, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

ISL is characterized by a five-membered lactone ring formed through the internal esterification of isosaccharinic acid. Its molecular structure includes multiple hydroxyl groups that enhance its reactivity and interaction with biological systems. The compound exists in two stereoisomeric forms: α-D-isosaccharino-1,4-lactone and β-D-isosaccharino-1,4-lactone, with the former being more extensively studied for its biological properties.

1. Chelating Agent

ISL has been identified as a chelating agent , particularly effective in alkaline conditions where it can bind metal ions through its hydroxyl groups. This property is significant in coordination chemistry and has implications for environmental remediation and metal detoxification in biological systems.

2. Antibacterial Properties

Recent studies have demonstrated that ISL exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This discovery is particularly relevant in the context of increasing antibiotic resistance, suggesting that ISL could be developed into a novel therapeutic agent for treating bacterial infections.

3. Metabolic Disorders

Research indicates that ISL may have therapeutic effects on metabolic disorders. Its structural properties allow it to interact with various metabolic pathways, potentially influencing glucose metabolism and lipid profiles. However, further studies are necessary to elucidate the specific mechanisms involved.

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial effects of ISL on Staphylococcus aureus and Escherichia coli. The results showed that ISL inhibited bacterial growth at certain concentrations, indicating its potential as a natural antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Study 2: Chelation Efficacy in Environmental Applications

Another study focused on the chelation properties of ISL in removing heavy metals from contaminated water sources. The findings suggested that ISL effectively binds to metal ions such as lead and cadmium, enhancing their removal efficiency compared to traditional methods.

Comparative Analysis with Related Compounds

To better understand ISL's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| α-D-Isosaccharinic Acid | Linear | Precursor to ISL; more polar |

| β-D-Isosaccharino-1,4-lactone | Cyclic (lactone) | Stereoisomer; distinct properties |

| α-D-Glucoisosaccharinic Acid | Linear | Similar reactivity; different stereochemistry |

This table highlights how ISL's unique lactone structure differentiates it from other saccharinic acids and lactones, contributing to its specific reactivity patterns and biological activities.

Q & A

Q. What are the established methods for synthesizing isosaccharino-1,4-lactone in laboratory settings?

this compound can be synthesized via lactonization of its corresponding aldonic acid under acidic or enzymatic conditions. For example, galactaro-1,4-lactone was synthesized from aldaric acids using DMSO as a solvent, with yields monitored via ¹H-NMR analysis . Similar approaches, such as cyclization of isosaccharinic acid under controlled pH and temperature, may apply. Purification often involves recrystallization or chromatography, with structural confirmation via spectroscopic methods (e.g., NMR, IR) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Key analytical methods include:

- NMR spectroscopy : To confirm lactone ring formation and stereochemistry (e.g., ¹³C-NMR for carbonyl carbon at ~170 ppm) .

- Mass spectrometry (MS) : For molecular weight verification (C₆H₁₀O₅; theoretical MW: 162.14 g/mol) .

- HPLC : To assess purity using reverse-phase columns and UV detection at 210–220 nm .

- Polarimetry : To determine optical activity if the compound is chiral .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in enzymatic pathways related to ascorbate biosynthesis?

- Substrate-specific enzyme assays : Test its conversion by dehydrogenases like L-galactono-1,4-lactone dehydrogenase (GALDH), which oxidizes structurally similar lactones (e.g., L-gulono-1,4-lactone) but with varying substrate affinities .

- Gene silencing/knockout models : Compare ascorbate levels in plant systems (e.g., Arabidopsis) with and without lactone-oxidizing enzymes to identify metabolic contributions .

- Isotopic labeling : Track ¹⁴C-labeled this compound in plant tissues to map metabolic flux .

Q. How can conflicting data on the metal-chelating properties of sugar lactones be resolved in studies involving this compound?

- Controlled metal-binding assays : Use UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to quantify chelation constants under standardized pH and ionic strength .

- Competitive inhibition studies : Compare MMP inhibition (e.g., in HL-60 cells) with and without exogenous metal ions (Zn²⁺, Cu²⁺) to isolate chelation effects .

- Statistical rigor : Ensure adequate sample sizes and replicate experiments to address variability, as highlighted in experimental design guidelines .

Q. What in vitro models are appropriate for assessing the inhibitory effects of this compound on matrix metalloproteinases (MMPs)?

- Cell-based assays : Use cancer cell lines (e.g., HL-60) to measure MMP activity via gelatin zymography or fluorogenic substrates .

- Recombinant enzyme assays : Purify MMPs (e.g., MMP-2/9) and test inhibition kinetics (IC₅₀) using this compound .

- Molecular docking simulations : Predict binding interactions with MMP active sites to guide mechanistic studies .

Q. How does the substrate specificity of lactone-oxidizing enzymes affect the metabolic conversion of this compound in plant systems?

- Enzyme kinetics : Compare kcat/Km values for this compound versus other substrates (e.g., L-fucono-1,4-lactone) using purified enzymes .

- Structural studies : Perform X-ray crystallography or mutagenesis to identify active-site residues critical for substrate recognition .

- Phylogenetic analysis : Map enzyme homologs across species to infer evolutionary constraints on substrate specificity .

Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., variable enzyme affinities) by standardizing assay conditions (pH, temperature, cofactors) and validating results across multiple models .

- Reproducibility : Document experimental protocols in detail, including reagent sources and instrument calibration, per guidelines for analytical chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.